molecular formula C12H9ClN2O B14703435 4-Chloro-2-phenylazo-phenol CAS No. 21524-25-4

4-Chloro-2-phenylazo-phenol

Cat. No.: B14703435
CAS No.: 21524-25-4
M. Wt: 232.66 g/mol
InChI Key: ZBBOGIUGWCKAPL-UHFFFAOYSA-N
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Description

4-Chloro-2-phenylazo-phenol is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. The structure of this compound consists of a phenol group substituted with a chlorine atom at the 4-position and a phenylazo group at the 2-position. This compound is known for its vibrant color and is commonly used as a dye.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-phenylazo-phenol can be synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-chloroaniline to form the diazonium salt. This is achieved by treating 4-chloroaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures. The resulting diazonium salt is then coupled with phenol in an alkaline medium to produce this compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-phenylazo-phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-phenylazo-phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-phenylazo-phenol involves its interaction with molecular targets through its azo and phenol groups. The azo group can undergo reduction to form amines, which can interact with various biological molecules. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-phenylazo-phenol is unique due to the presence of both the chlorine and phenylazo groups, which impart distinct chemical and physical properties. The chlorine atom enhances the compound’s reactivity in substitution reactions, while the phenylazo group provides vibrant color and potential biological activity .

Properties

CAS No.

21524-25-4

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66 g/mol

IUPAC Name

4-chloro-2-phenyldiazenylphenol

InChI

InChI=1S/C12H9ClN2O/c13-9-6-7-12(16)11(8-9)15-14-10-4-2-1-3-5-10/h1-8,16H

InChI Key

ZBBOGIUGWCKAPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)Cl)O

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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